molecular formula C17H24ClN3O9S B12749492 beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride CAS No. 116509-59-2

beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride

Cat. No.: B12749492
CAS No.: 116509-59-2
M. Wt: 481.9 g/mol
InChI Key: ANKMMEJJUXNULI-QINYOJHVSA-N
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Description

beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride: is a complex organic compound that features a combination of a galactopyranoside moiety and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride typically involves multi-step reactionsThe final steps involve deprotection and purification to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce deacetylated or reduced triazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its triazole ring is a common pharmacophore in many drugs, and its galactopyranoside moiety may enhance its bioavailability and specificity .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the galactopyranoside moiety can interact with carbohydrate-binding proteins. These interactions can modulate enzymatic activity, signal transduction pathways, and other biological processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of beta-D-Galactopyranoside, 5-methyl-1H-1,2,4-triazol-3-yl 1-thio-, 2,3,4,6-tetraacetate, monohydrochloride lies in its combination of a triazole ring and a galactopyranoside moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

116509-59-2

Molecular Formula

C17H24ClN3O9S

Molecular Weight

481.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]oxan-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C17H23N3O9S.ClH/c1-7-18-17(20-19-7)30-16-15(28-11(5)24)14(27-10(4)23)13(26-9(3)22)12(29-16)6-25-8(2)21;/h12-16H,6H2,1-5H3,(H,18,19,20);1H/t12-,13+,14+,15-,16+;/m1./s1

InChI Key

ANKMMEJJUXNULI-QINYOJHVSA-N

Isomeric SMILES

CC1=NC(=NN1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CC1=NC(=NN1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Origin of Product

United States

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